4-(4-Formyl-3-methoxyphenoxy)butanoic acid

Description

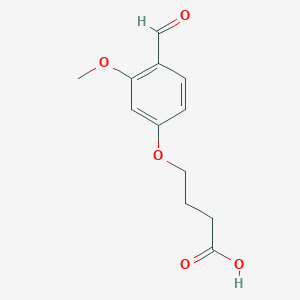

4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS 309964-23-6) is a carboxylic acid derivative with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . It is characterized by a butanoic acid backbone linked to a substituted phenyl ring bearing formyl (-CHO) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. This compound is a yellowish crystalline solid with a predicted pKa of 4.59, a boiling point of 461.5±35.0°C, and a density of 1.232±0.06 g/cm³ .

Structure

2D Structure

Propriétés

IUPAC Name |

4-(4-formyl-3-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQAFYIBBWZTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374694 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309964-23-6 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 309964-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation-Oxidation Approach

This two-step strategy leverages the nucleophilic aromatic substitution of a phenolic precursor followed by oxidation to install the butanoic acid moiety.

Step 1: Alkylation of 3-Methoxy-4-hydroxybenzaldehyde

The reaction begins with 3-methoxy-4-hydroxybenzaldehyde (isovanillin), which undergoes alkylation with 1,4-dibromobutane under alkaline conditions. In a typical procedure, isovanillin (1.0 equiv) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as the base. The mixture is heated to 80–90°C, and 1,4-dibromobutane (1.2 equiv) is added dropwise. After 12–24 hours, the intermediate 4-(4-bromobutoxy)-3-methoxybenzaldehyde is isolated via aqueous workup and column chromatography.

Step 2: Oxidation of the Terminal Bromide

The bromide group in the alkylated product is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide (2M, reflux, 6 h). Subsequent oxidation with potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 60°C, 4 h) converts the primary alcohol to the carboxylic acid, yielding the target compound.

Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature (Step 1) | 80–90°C |

| Oxidizing Agent | KMnO₄ in H₂SO₄ |

Ullmann Coupling Method

This one-step approach employs a copper-catalyzed coupling reaction to directly form the ether linkage between the aromatic and aliphatic components.

Procedure

4-Bromo-2-methoxybenzaldehyde (1.0 equiv) and 4-hydroxybutanoic acid (1.1 equiv) are combined in DMF with copper(I) iodide (CuI, 10 mol%) and potassium carbonate (2.0 equiv). The reaction is heated to 100–120°C under nitrogen for 24–48 hours. After cooling, the mixture is acidified with dilute HCl, and the product is extracted with dichloromethane, followed by purification via recrystallization.

Advantages and Limitations

-

Yield : Moderate (40–60%, estimated from analogous reactions).

-

Side Reactions : Homocoupling of the aryl bromide or over-oxidation of the aldehyde may occur.

Reaction Optimization and Mechanistic Insights

Alkylation-Oxidation Pathway

-

Regioselectivity : The alkaline conditions favor deprotonation of the phenolic –OH group in isovanillin, directing alkylation to the oxygen nucleophile.

-

Oxidation Efficiency : KMnO₄ selectively oxidizes primary alcohols to carboxylic acids without affecting the aromatic aldehyde, owing to the stability of the formyl group under acidic conditions.

Ullmann Coupling Mechanism

-

Catalytic Cycle : CuI facilitates the formation of an aryl-copper intermediate, which reacts with the deprotonated hydroxyl group of 4-hydroxybutanoic acid to form the ether bond.

-

Solvent Role : DMF stabilizes the copper catalyst and enhances reaction homogeneity.

Characterization and Analytical Data

The compound is characterized by spectroscopic and chromatographic methods:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₅ | |

| Molecular Weight | 238.24 g/mol | |

| Boiling Point | 461.5 ± 35.0°C (predicted) | |

| Density | 1.232 ± 0.06 g/cm³ | |

| pKa | 4.59 ± 0.10 |

Spectroscopic Data

-

IR : Strong bands at 1700 cm⁻¹ (C=O of carboxylic acid) and 1680 cm⁻¹ (C=O of aldehyde).

-

¹H NMR (CDCl₃) : δ 9.80 (s, 1H, CHO), 7.45–7.30 (m, 3H, aromatic), 4.10 (t, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 2.50 (t, 2H, CH₂COOH).

Challenges and Practical Considerations

Purification Difficulties

Analyse Des Réactions Chimiques

4-(4-Formyl-3-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmaceutical Development

FMPB is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases. Its structural characteristics allow for the development of compounds that can modulate biological pathways effectively.

Key Findings

- Anti-inflammatory Activity : Research indicates that derivatives of FMPB exhibit significant anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

- Adenosine A2A Receptor Antagonists : FMPB serves as a precursor for synthesizing compounds that act as antagonists at the adenosine A2A receptor, which is implicated in various pathological conditions including cancer and neurodegenerative diseases.

Biochemical Research

In biochemical studies, FMPB is employed in enzyme inhibition and receptor binding assays. This application aids researchers in understanding complex biological processes and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

- FMPB has been used to prepare amino(benzoyl)2-furylthiazoles, which are known to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant therapeutic effects in diseases characterized by dysregulated metabolism .

Material Science

FMPB finds applications in the development of advanced materials, including polymers and coatings. Its functional groups allow for tailored chemical properties that enhance material performance.

Applications in Polymer Chemistry

- The compound can be utilized in creating specialty polymers that exhibit specific mechanical or thermal properties beneficial for industrial applications .

Agricultural Chemistry

In agricultural chemistry, FMPB is explored for its potential use in formulating agrochemicals such as herbicides and fungicides. The aim is to develop more effective and environmentally friendly alternatives to existing chemicals.

Research Insights

- Studies suggest that formulations containing FMPB show improved efficacy against certain pests while minimizing environmental impact .

Analytical Chemistry

FMPB is also employed as a standard in analytical methods, facilitating the accurate quantification of related compounds in various samples. This role is crucial for quality control in manufacturing processes.

Standardization Applications

- Its use as a calibration standard helps ensure consistency and reliability in analytical results across different laboratories .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory drugs | Targeting inflammatory pathways |

| Biochemical Research | Enzyme inhibition studies | Understanding metabolic dysregulation |

| Material Science | Development of specialty polymers | Enhanced mechanical and thermal properties |

| Agricultural Chemistry | Formulation of herbicides and fungicides | Increased efficacy with reduced environmental impact |

| Analytical Chemistry | Calibration standards for quantitative analysis | Consistency and reliability in results |

Mécanisme D'action

The mechanism of action of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid involves its interaction with molecular targets such as adenosine A2A receptors . The compound acts as an antagonist, inhibiting the receptor’s activity and thereby modulating various physiological processes . The pathways involved include signal transduction mechanisms that regulate cellular responses to external stimuli .

Comparaison Avec Des Composés Similaires

4-(4-Methoxyphenoxy)butanoic Acid (CAS 55579-99-2)

- Structural Difference : Lacks the formyl (-CHO) group at the phenyl ring’s 4-position.

- Functional Impact :

- Catalytic Efficiency : Shown to have reduced catalytic activity compared to analogs with extended substituents (e.g., 5-phenylvaleric acid), highlighting the importance of substituent bulk for enzyme interactions .

- Application : Primarily explored in herbicide research (e.g., auxinic herbicides like MCPB) rather than pharmaceutical synthesis .

4-(4-Formyl-2-Methoxyphenoxy)butanoate (ChemSpider ID: 1363212)

- Structural Difference : Methoxy group at the phenyl ring’s 2-position instead of 3-position.

- Synthetic Utility: Ethyl ester derivatives (e.g., ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate) offer improved solubility for organic reactions .

4-(3-Hydroxy-4-Methoxyphenyl)butanoic Acid (CAS N/A)

- Structural Difference : Replaces the formyl group with a hydroxyl (-OH) group at the 3-position.

- Functional Impact: Acidity: Hydroxyl group lowers pKa compared to the formyl-substituted analog, enhancing hydrogen-bonding capacity for biological targeting . Biological Relevance: Potential applications in anti-inflammatory or metabolic disorder research due to phenolic structure .

4-(3-Fluoro-4-Methoxyphenyl)-2-Methylbutanoic Acid (CAS 1500331-93-0)

- Structural Difference: Incorporates a fluorine atom at the 3-position and a methyl branch on the butanoic acid chain.

- Functional Impact :

Comparative Data Table

*Estimated based on structural analogs.

Activité Biologique

4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS No. 309964-23-6) is a phenolic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a methoxy-substituted phenol moiety linked to a butanoic acid chain, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic structure allows for hydrogen atom donation, which neutralizes free radicals, thereby preventing oxidative stress in cells .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : The compound may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes various biological activities reported for this compound and related compounds:

Case Study 1: Antioxidant Activity

A study explored the antioxidant properties of phenolic compounds similar to this compound. It was found that these compounds effectively reduced oxidative damage in cellular models, suggesting potential protective effects against diseases related to oxidative stress .

Case Study 2: Anti-inflammatory Effects

Research indicated that derivatives of this compound could significantly reduce inflammation in animal models by downregulating the expression of inflammatory markers such as TNF-alpha and IL-6. This positions it as a candidate for further development in treating inflammatory diseases .

Case Study 3: Antimicrobial Activity

A comparative study on various phenolic acids revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity, leading to cell lysis .

Q & A

Basic Question: What are the recommended synthesis and purification protocols for 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, triazine derivatives (e.g., those in ) are synthesized using this compound as a precursor under controlled conditions (45°C, 1–2 hours) with coupling agents like HATU or DCC. Purification involves column chromatography (e.g., hexane/EtOH gradients) or recrystallization, achieving >95% purity as confirmed by HPLC and H NMR (200–400 MHz in DMSO-d) .

Basic Question: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

Stability studies should include:

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points (e.g., triazine derivatives in show m.p. 180–220°C).

- Solvent Compatibility: Monitor degradation via UV-Vis or LC-MS in polar solvents (e.g., DMSO, ethanol) over 24–72 hours.

- pH Sensitivity: Test stability in acidic/basic buffers (pH 2–12) using H NMR to detect hydrolysis of the formyl or methoxy groups .

Advanced Question: What strategies optimize its use in heterocyclic compound synthesis (e.g., triazines)?

Methodological Answer:

The compound’s formyl and phenoxy groups enable participation in cyclocondensation reactions. Key strategies:

- Reaction Design: Use microwave-assisted synthesis ( ) to enhance yields of triazine derivatives.

- Catalytic Systems: Employ Pd(OAc) or CuI for cross-coupling reactions.

- Functional Group Protection: Protect the formyl group with acetal moieties during harsh reactions to prevent side reactions .

Advanced Question: How can cross-coupling reactions be tailored for derivatives with enhanced bioactivity?

Methodological Answer:

- Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl boronic esters (e.g., pinacol esters in ) to the phenoxy group.

- Click Chemistry: Use azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles).

- SAR Analysis: Compare derivatives with varying substituents (e.g., fluorophenyl analogs in ) to correlate structure with activity .

Advanced Question: What are the key challenges in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Steric Hindrance: The methoxy group may limit accessibility for target binding; molecular docking simulations can predict orientation.

- Metabolic Stability: Use in vitro microsomal assays (e.g., liver S9 fractions) to evaluate oxidation of the butanoic acid chain.

- Data Interpretation: Address contradictions in bioactivity data (e.g., vs. 16) by standardizing assay protocols (e.g., IC determination under identical conditions) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

- Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere, stoichiometry) from conflicting reports (e.g., vs. 7).

- Analytical Harmonization: Use orthogonal methods (e.g., GC-MS for purity, C NMR for structural confirmation).

- Batch Analysis: Compare multiple synthesis batches to identify variability sources (e.g., starting material quality) .

Advanced Question: What advanced analytical techniques are critical for characterizing its derivatives?

Methodological Answer:

- High-Resolution MS: Confirm molecular weights of complex derivatives (e.g., ’s 25HNO compound).

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra (e.g., aromatic protons in triazine derivatives).

- X-ray Crystallography: Determine absolute stereochemistry for chiral analogs (e.g., ’s (R)-configured derivatives) .

Advanced Question: How can computational methods enhance experimental design for pharmacological applications?

Methodological Answer:

- Docking Studies: Predict binding affinity to targets (e.g., enzymes in ) using AutoDock Vina.

- ADMET Prediction: Use SwissADME to optimize logP (<3) and polar surface area (>60 Å) for blood-brain barrier penetration.

- QSAR Modeling: Train models on bioactivity data (e.g., IC values from ) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.